Bienvenue dans la boutique en ligne BenchChem!

1-(3-Phenylbutyl)azetidin-3-amine

Lipophilicity CNS drug design Physicochemical profiling

1-(3-Phenylbutyl)azetidin-3-amine (CAS 1468920-17-3) is a chiral N-substituted azetidine featuring a primary amine at position 3 and a 3-phenylbutyl side chain. Its balanced lipophilicity (XLogP3 1.8) and low polar surface area (TPSA 29.3 Ų) make it a privileged scaffold for CNS-penetrant CB1 antagonist programs targeting obesity (ICD-11 5B81) and metabolic disorders. The free amine enables rapid library expansion via amide coupling, reductive amination, or urea synthesis. At ≥98% purity, it minimizes assay artifacts in SAR campaigns. Procure this patent-validated building block to benchmark ADME parameters and secure reproducible hit-to-lead data.

Molecular Formula C13H20N2
Molecular Weight 204.31 g/mol
CAS No. 1468920-17-3
Cat. No. B1487933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Phenylbutyl)azetidin-3-amine
CAS1468920-17-3
Molecular FormulaC13H20N2
Molecular Weight204.31 g/mol
Structural Identifiers
SMILESCC(CCN1CC(C1)N)C2=CC=CC=C2
InChIInChI=1S/C13H20N2/c1-11(12-5-3-2-4-6-12)7-8-15-9-13(14)10-15/h2-6,11,13H,7-10,14H2,1H3
InChIKeyWKUCUEMSALDHTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Phenylbutyl)azetidin-3-amine (CAS 1468920-17-3) – Physicochemical Identity, Structural Class, and Research-Grade Procurement Baseline


1-(3-Phenylbutyl)azetidin-3-amine is a chiral N-substituted azetidine derivative (C13H20N2, MW 204.31) bearing a primary amine at the 3-position and a 3-phenylbutyl side chain at the 1-position of the four-membered azetidine ring [1]. It belongs to the broader class of 3-aminoazetidines, a scaffold recognized in medicinal chemistry for conferring conformational rigidity, reduced lipophilicity relative to pyrrolidine/piperidine analogs, and improved metabolic stability [2]. The compound is listed in patent families targeting the Cannabinoid-1 (CB1) receptor (US7906652B2, WO2007064566) and is available from multiple suppliers at purities up to 98% [3].

Why 1-(3-Phenylbutyl)azetidin-3-amine Cannot Be Interchanged with Simpler Azetidine Analogs – The Case for Side-Chain-Specific Procurement


N-substituted azetidin-3-amines are not functionally interchangeable. The identity, length, and branching of the N-1 substituent directly govern lipophilicity (XLogP3), topological polar surface area (TPSA), hydrogen-bonding capacity, and ultimately both pharmacokinetic behavior and target engagement [1]. Replacing the 3-phenylbutyl group of 1468920-17-3 with a benzyl or phenethyl chain alters the calculated logP by 0.5–1.1 units and changes the rotatable bond count, which has been shown in class-level studies to affect blood-brain barrier penetration and CYP-mediated metabolism . The quantitative evidence below demonstrates that even structurally close analogs differ in key computed property dimensions that are critical for reproducible SAR campaigns and CNS-penetrant candidate profiling.

Quantitative Differentiation Evidence for 1-(3-Phenylbutyl)azetidin-3-amine (CAS 1468920-17-3) vs. Closest Analogs


XLogP3 Lipophilicity Advantage vs. Unsubstituted Azetidin-3-amine – Direct Head-to-Head Physicochemical Comparison

The target compound exhibits an XLogP3 of 1.8, representing a Δ of +3.1 log units versus the parent azetidin-3-amine scaffold (XLogP3 = -1.3) [1]. This places the compound within the optimal lipophilicity range (LogP 1–3) associated with favorable CNS penetration and oral bioavailability, whereas the unsubstituted parent is excessively polar for passive membrane permeation [1][2].

Lipophilicity CNS drug design Physicochemical profiling

Topological Polar Surface Area (TPSA) Differentiation vs. Parent Azetidin-3-amine – Impact on CNS Multiparameter Optimization (MPO)

The target compound has a computed TPSA of 29.3 Ų compared to 38.1 Ų for the parent azetidin-3-amine [1][2]. A TPSA below 60 Ų is generally required for CNS penetration, and values below 40 Ų are associated with enhanced passive BBB permeation. The 8.8 Ų reduction in TPSA of the target versus the parent scaffold reflects the shielding effect of the N-phenylbutyl substituent and is consistent with improved CNS MPO desirability scores [2].

TPSA CNS MPO score Blood-brain barrier

Lipophilicity Advantage vs. 1-Benzylazetidin-3-amine – Cross-Study Comparable Property Analysis

Compared to 1-benzylazetidin-3-amine (CAS 223381-58-6, XLogP = 0.7), the target compound (XLogP3 = 1.8) is 1.1 log units more lipophilic, attributable to the extended 3-phenylbutyl chain versus a single benzyl substituent [1]. This increased lipophilicity, combined with four rotatable bonds in the target versus two in the benzyl analog, provides greater conformational flexibility at the receptor interface while retaining acceptable drug-like property space.

Lipophilicity tuning SAR exploration LogP optimization

Functional Group Differentiation vs. 1-(3-Phenylbutyl)azetidin-3-ol – Amine vs. Alcohol Hydrogen Bond Donor Capacity

The target 3-amine compound (C13H20N2, MW 204.31) differs from its 3-ol analog 1-(3-Phenylbutyl)azetidin-3-ol (CAS 2098012-01-0, C13H19NO, MW 205.30) by the substitution of the hydroxyl group with a primary amine [1]. The amine functionality (HBD count = 1) enables a broader range of downstream derivatization reactions—including amide coupling, reductive amination, sulfonamide formation, and urea synthesis—that are not accessible to the alcohol analog without prior activation. Furthermore, the amine's higher basicity (predicted pKa ~9–10 vs. ~15–16 for the alcohol) confers distinct protonation states at physiological pH, with implications for solubility and target binding.

Hydrogen bond donor Derivatization potential Medicinal chemistry building block

Patent Landscape Positioning: CB1 Receptor Antagonist Class Membership vs. Non-Patented Azetidine Analogs

1-(3-Phenylbutyl)azetidin-3-amine falls within the generic structural scope of US7906652B2 (Merck Sharp & Dohme Corp.) and related patent family members (WO2007064566, CA2527933), which claim heterocycle-substituted 3-alkyl azetidine derivatives as CB1 receptor antagonists/inverse agonists [1][2]. The CB1 antagonist class has demonstrated therapeutic relevance in obesity (ICD-11: 5B81), metabolic syndrome, and substance abuse disorders. While quantitative binding data for this specific compound is not publicly disclosed in peer-reviewed literature, compounds within the same patent genus have shown CB1 IC50 values in the low nanomolar range (e.g., 21 nM for a structurally related azetidine derivative in [³H]-CP55,940 displacement assays using HEK293S cell membranes expressing human CB1) [3]. This patent provenance provides a documented research rationale not available for azetidine analogs outside this IP space.

CB1 antagonist Cannabinoid receptor Metabolic disorders

Purity Specification Availability: 98% HPLC-Grade Supply vs. Standard 95% Research-Grade Analogs

1-(3-Phenylbutyl)azetidin-3-amine is commercially available at 98% purity from Leyan (Product No. 1653857), compared to the typical 95% specification offered by multiple suppliers for related N-substituted azetidin-3-amines such as 1-(2-phenylethyl)azetidin-3-amine (CAS 1339627-03-0) . The 98% purity grade reduces the maximum total impurity burden from 5% to 2%, a 60% reduction in potential confounding variables for dose-response and selectivity assays. This is particularly relevant given that azetidine derivatives can contain ring-opened or dimeric impurities that may act as off-target ligands.

Purity specification Procurement quality Reproducibility

Recommended Research and Industrial Application Scenarios for 1-(3-Phenylbutyl)azetidin-3-amine (CAS 1468920-17-3) Based on Quantitative Differentiation Evidence


CB1 Receptor Antagonist Lead Identification and SAR Expansion

Procurement of 1-(3-Phenylbutyl)azetidin-3-amine is indicated for laboratories pursuing cannabinoid CB1 receptor antagonist programs, based on its structural membership within the US7906652B2 patent genus [1]. The compound's XLogP3 of 1.8 and TPSA of 29.3 Ų place it within favorable CNS drug-like property space, making it suitable as a starting scaffold for hit-to-lead optimization targeting obesity (ICD-11: 5B81), metabolic disorders, or substance abuse indications. Researchers should benchmark any generated CB1 IC50 data against the 21 nM class exemplar reported in BindingDB for related azetidine derivatives [2].

CNS-Penetrant Probe Synthesis via Primary Amine Derivatization

The free primary amine at the azetidine 3-position enables rapid construction of diverse compound libraries through amide coupling, reductive amination, sulfonamide formation, and urea synthesis—derivatization pathways not accessible to the corresponding 3-ol analog (CAS 2098012-01-0) . With an XLogP3 of 1.8 and TPSA of 29.3 Ų, the compound provides a balanced lipophilicity starting point for CNS MPO optimization. Procurement of the 98% purity grade from Leyan is recommended to minimize impurity-driven artifacts in downstream cellular assays .

Structure-Activity Relationship (SAR) Studies Comparing N-Alkyl Chain Length and Branching Effects

The 3-phenylbutyl N-substituent of this compound provides a specific lipophilicity anchor (XLogP3 = 1.8) that is 1.1 log units higher than the benzyl analog and 3.1 log units higher than the unsubstituted parent [3]. Systematic SAR campaigns comparing this compound with 1-benzylazetidin-3-amine (XLogP ~0.7) and 1-(2-phenylethyl)azetidin-3-amine can quantify the contribution of chain length and branching to target affinity, selectivity, and ADME parameters. The four rotatable bonds of the target (vs. two in the benzyl analog) provide additional conformational sampling that may be critical for induced-fit binding mechanisms.

Physicochemical Property Benchmarking for in Silico Model Calibration

Given the well-defined computed properties (XLogP3 = 1.8, TPSA = 29.3 Ų, HBD = 1, HBA = 2) [4], this compound can serve as a calibration standard for computational models predicting logD, CNS MPO scores, and BBB permeability of azetidine-containing chemical series. The 98% purity specification supports its use as a reference compound in chromatographic logD determination (e.g., shake-flask or HPLC methods), where impurities ≥2% could bias partition coefficient measurements.

Quote Request

Request a Quote for 1-(3-Phenylbutyl)azetidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.